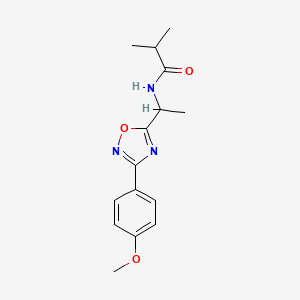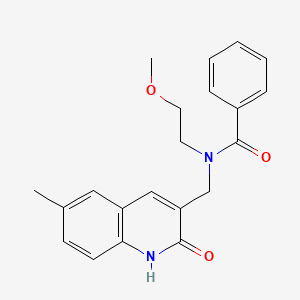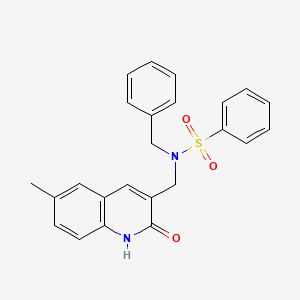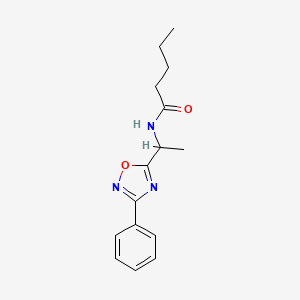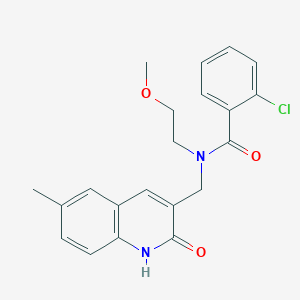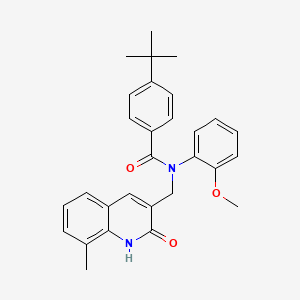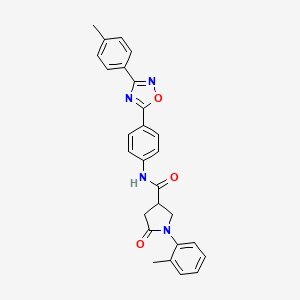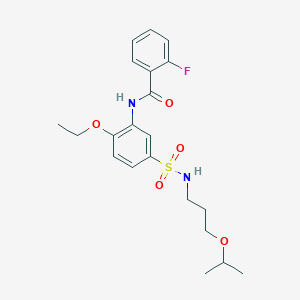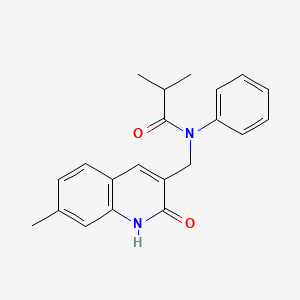
N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-N-phenylisobutyramide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-N-phenylisobutyramide, also known as HAMI 3379, is a synthetic compound that has recently gained attention for its potential use in scientific research.
作用机制
N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-N-phenylisobutyramide 3379 inhibits the activity of PTP1B by binding to its active site and preventing it from dephosphorylating insulin receptor substrate 1 (IRS1), a key protein in insulin signaling. This leads to an increase in insulin sensitivity and glucose uptake in cells.
Biochemical and Physiological Effects:
In addition to its effects on insulin signaling, N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-N-phenylisobutyramide 3379 has been found to inhibit the activity of several other enzymes, including protein tyrosine phosphatase α (PTPα) and protein tyrosine phosphatase ε (PTPε). It has also been reported to induce apoptosis (programmed cell death) in cancer cells and to inhibit angiogenesis (the formation of new blood vessels).
实验室实验的优点和局限性
One advantage of using N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-N-phenylisobutyramide 3379 in lab experiments is its specificity for PTP1B, which allows for more targeted studies of insulin signaling. However, its effects on other enzymes and cellular processes must also be taken into account. Additionally, the synthesis of N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-N-phenylisobutyramide 3379 is complex and time-consuming, which could limit its availability for research purposes.
未来方向
There are several potential future directions for research on N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-N-phenylisobutyramide 3379. One area of interest is its potential as a treatment for diabetes and obesity, either alone or in combination with other drugs. Additionally, further studies are needed to fully understand its effects on cancer cells and its potential as a chemotherapy agent. Finally, the development of more efficient synthesis methods could make N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-N-phenylisobutyramide 3379 more widely available for research purposes.
In conclusion, N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-N-phenylisobutyramide 3379 is a synthetic compound with potential for use in scientific research as a tool to study various biological processes. Its specificity for PTP1B makes it a valuable tool for studying insulin signaling, and its effects on other enzymes and cellular processes warrant further investigation. While its synthesis is complex and time-consuming, its potential for use in the development of new treatments for diabetes, obesity, and cancer make it an important area of research for the future.
合成方法
N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-N-phenylisobutyramide 3379 is synthesized through a multi-step process, starting with the reaction of 2-hydroxy-7-methylquinoline with paraformaldehyde to form the intermediate 2-(hydroxymethyl)-7-methylquinoline. This intermediate is then reacted with N-phenylisobutyramide in the presence of a catalyst to yield the final product, N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-N-phenylisobutyramide 3379.
科学研究应用
N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-N-phenylisobutyramide 3379 has shown potential for use in scientific research as a tool to study various biological processes. It has been reported to inhibit the activity of protein tyrosine phosphatase 1B (PTP1B), a key regulator of insulin signaling, which could lead to the development of new treatments for diabetes and obesity. Additionally, N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-N-phenylisobutyramide 3379 has been found to inhibit the growth of cancer cells and has shown potential as a chemotherapy agent.
属性
IUPAC Name |
2-methyl-N-[(7-methyl-2-oxo-1H-quinolin-3-yl)methyl]-N-phenylpropanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N2O2/c1-14(2)21(25)23(18-7-5-4-6-8-18)13-17-12-16-10-9-15(3)11-19(16)22-20(17)24/h4-12,14H,13H2,1-3H3,(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZRDQHINRBSVYSM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)C=C(C(=O)N2)CN(C3=CC=CC=C3)C(=O)C(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

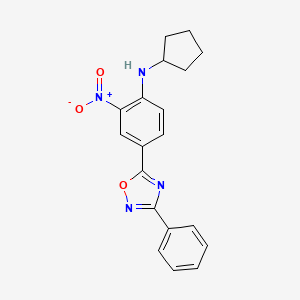

![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-(4-(pyrrolidin-1-ylsulfonyl)phenoxy)acetamide](/img/structure/B7687609.png)

